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But-3-ynal valence ionization behavior
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Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

Molecular Fundamentals of But-3-ynal

The table below summarizes the core chemical identity of but-3-ynal.

Property Description
Chemical Formula CaH4O [1]
Molecular Weight 68.0740 g/mol [1]
IUPAC Name but-3-ynal [1]

CAS Registry Number 52844-23-2 [1]
lonization Energy (IE) 10.2 eV (EST method) [1]

Notable Property Exhibits long-lasting charge migration after valence ionization [2] [3]

Charge Migration Mechanism in But-3-ynal

Upon ionization, but-3-ynal exhibits long-lasting electronic coherence due to a hole mixing structure

involving its Highest Occupied Molecular Orbital (HOMO) [4]. Ionization creates a coherent superposition
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of cationic electronic states, leading to charge migration where the electron hole density moves rapidly

across the molecular structure [4] [2]. This coherence is crucial for potential attochemistry applications.

Attochemistry

Click to download full resolution via product page

Computational Protocol for Simulation

The simulation of charge migration in but-3-ynal relies on Real-Time Time-Dependent Density
Functional Theory (RT-TDDFT). The methodology below is adapted from a 2025 study that used the open-
source code OCTOPUS [4].

Aspect Protocol Detail
Software OCTOPUS [4]
Key Functional PBE (with a self-interaction error correction scheme) [4]
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Aspect Protocol Detail

Grid System Spherical grid with a radius of 12 A and a spacing of 0.18 A [4]
Time Step 1.3 attoseconds (as) [4]

Absorbing 2 A thickness at the edge of the simulation domain [4]
Boundaries

lonization Trigger Sudden removal of an electron from the HOMO at t=0, or simulation with a short,
intense infrared (IR) laser pulse [4]

Research Significance and Context

e Attochemistry Goal: The ultimate aim is to control chemical reactivity by steering these ultrafast
electron dynamics before nuclear motion causes decoherence [4] [2].

¢ Selective Triggering: Using intense infrared (IR) multi-photon ionization is proposed as a superior
method to selectively trigger this dynamics compared to broader XUV pulses, as it ionizes only the
outermost molecular orbitals [4].

¢ Probing the Dynamics: The study proposes using the spatial resolution of X-ray free-electron
lasers (XFELS) to probe the ensuing charge migration at the atomic level [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [But-3-ynal valence ionization behavior]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b563566#but-3-ynal-valence-ionization-

behavior]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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